molecular formula C18H18ClN3O2 B5424183 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide

2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide

Cat. No.: B5424183
M. Wt: 343.8 g/mol
InChI Key: JECWRCNSLADVJS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, nicotinic acid, and 1-cyano-1,2-dimethylpropylamine.

    Formation of Intermediate: The first step involves the reaction of 4-chlorophenol with nicotinic acid to form an intermediate ester.

    Amidation Reaction: The intermediate ester is then reacted with 1-cyano-1,2-dimethylpropylamine under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical agent or a lead compound for drug development.

    Industry: It could be utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)benzamide
  • 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)pyridine
  • 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)quinoline

Uniqueness

Compared to similar compounds, 2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)nicotinamide may exhibit unique properties due to the presence of the nicotinamide moiety

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-12(2)18(3,11-20)22-16(23)15-5-4-10-21-17(15)24-14-8-6-13(19)7-9-14/h4-10,12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECWRCNSLADVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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